
Dicolinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicolinium is a quaternary ammonium derivative known for its ganglion-blocking properties. It has been used historically as an antihypertensive agent. The compound is characterized by its molecular formula C16H34N2O2 and is often found in the form of this compound iodide .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicolinium can be synthesized through the reaction of 1,6-dimethylpipecolic acid with diethylaminoethyl chloride under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide to facilitate the formation of the quaternary ammonium structure .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Dicolinium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Reduction: Reduced forms of this compound with altered functional groups.
Substitution: New quaternary ammonium compounds with different substituents.
Scientific Research Applications
Dicolinium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium salts.
Biology: Investigated for its effects on cellular processes and membrane permeability.
Medicine: Historically used as an antihypertensive agent and studied for its potential therapeutic effects in various conditions.
Mechanism of Action
Dicolinium exerts its effects primarily through its action as a ganglion-blocking agent. It inhibits the transmission of nerve impulses by blocking the action of acetylcholine at nicotinic receptors in autonomic ganglia. This leads to a decrease in blood pressure and other physiological effects associated with ganglion blockade .
Comparison with Similar Compounds
Similar Compounds
Hexamethonium: Another ganglion-blocking agent with similar antihypertensive properties.
Mecamylamine: A non-selective, non-competitive antagonist of nicotinic acetylcholine receptors.
Trimethaphan: A short-acting ganglion blocker used in hypertensive emergencies.
Uniqueness
Dicolinium is unique in its specific structure and the particular balance of hydrophilic and lipophilic properties, which influence its pharmacokinetics and pharmacodynamics. Its specific molecular configuration allows for distinct interactions with biological targets compared to other ganglion-blocking agents .
Properties
CAS No. |
17239-49-5 |
|---|---|
Molecular Formula |
C16H34N2O2+2 |
Molecular Weight |
286.45 g/mol |
IUPAC Name |
diethyl-methyl-[2-(1,1,6-trimethylpiperidin-1-ium-2-carbonyl)oxyethyl]azanium |
InChI |
InChI=1S/C16H34N2O2/c1-7-18(6,8-2)12-13-20-16(19)15-11-9-10-14(3)17(15,4)5/h14-15H,7-13H2,1-6H3/q+2 |
InChI Key |
YMGPQLQONLLWJR-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CCOC(=O)C1CCCC([N+]1(C)C)C |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C1CCCC([N+]1(C)C)C |
Synonyms |
2-(2-(N,N-diethyl-N-methylammonio)ethoxycarbonyl)-1,1,6-trimethylpiperidinium dihydroxide dicholine dicolin dicolinium dicolinium iodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



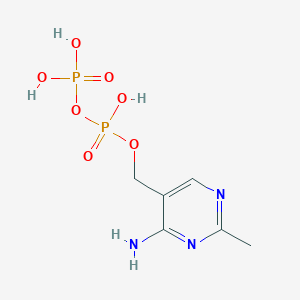
![Pregn-4-ene-3,20-dione, 21-chloro-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11beta,16alpha)-](/img/structure/B1213345.png)

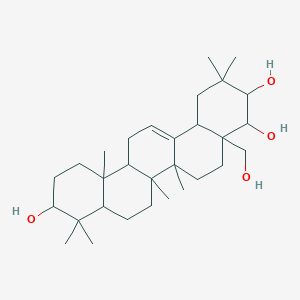


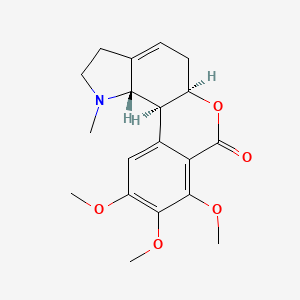
![2-[3,4-Dihydroxy-5-[6-O-(3,4-dihydroxy-trans-cinnamoyl)-beta-D-glucopyranosyloxy]phenyl]-3-(beta-D-glucopyranosyloxy)-5-[6-O-(3,4-dihydroxy-cis-cinnamoyl)-beta-D-glucopyranosyloxy]-7-hydroxy-1-benzopyrylium](/img/structure/B1213356.png)

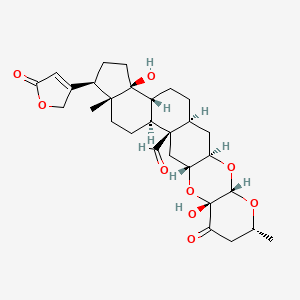
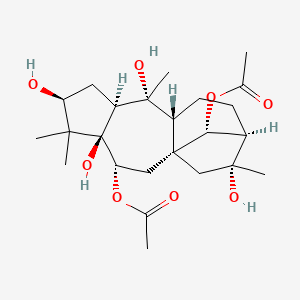
![[2-(Butan-2-yl)-4,4-dimethyl-2-pentyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B1213363.png)

